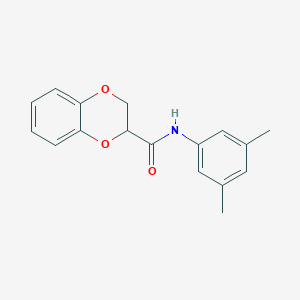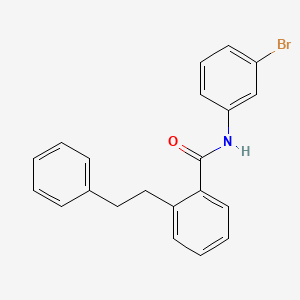![molecular formula C19H19NO3 B5209564 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinase C (PKC) and the activation of the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of research. However, like any chemical compound, this compound has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown potential therapeutic applications in various fields of research. Its relatively simple synthesis method and potential therapeutic benefits make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the condensation of 2-methoxyphenol with 3-bromopropylamine, followed by a reaction with indole-3-carbaldehyde. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, this compound has demonstrated neuroprotective effects and the potential to improve cognitive function. In inflammation research, this compound has shown anti-inflammatory effects and the potential to reduce oxidative stress.
特性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-18-9-4-5-10-19(18)23-12-6-11-20-13-15(14-21)16-7-2-3-8-17(16)20/h2-5,7-10,13-14H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPMJSGXFOFRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
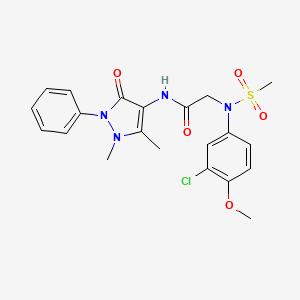
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
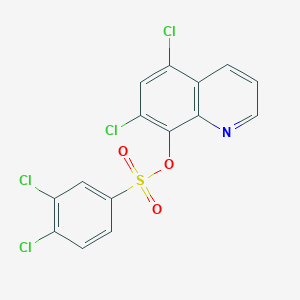
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
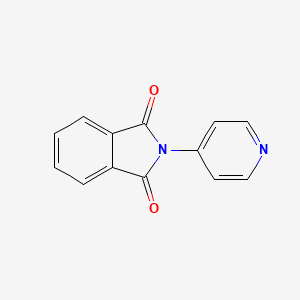
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

